2-Butanone, 3-azido-
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Overview
Description
2-Butanone, 3-azido- is an organic compound with the molecular formula C4H8N3OThis compound is part of the broader class of azido ketones, which are known for their versatility and wide range of applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-azido- typically involves the azidonation of butanone. One common method is the reaction of butanone with sodium azide (NaN3) in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to avoid decomposition of the azido group .
Industrial Production Methods
Industrial production methods for 2-Butanone, 3-azido- are similar to laboratory synthesis but are scaled up to meet demand. Continuous-flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-azido- undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as tin hydrides.
Cycloaddition: It can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Tin hydrides, tris(trimethylsilyl)silane.
Cycloaddition Catalysts: Copper(I) catalysts for the Huisgen 1,3-dipolar cycloaddition.
Substitution Reagents: Various nucleophiles depending on the desired product.
Major Products
Amines: Formed by reduction of the azido group.
1,2,3-Triazoles: Formed by cycloaddition with alkynes.
Substituted Ketones: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-Butanone, 3-azido- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butanone, 3-azido- primarily involves its reactive azido group. This group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are important in various biological and chemical processes . The azido group can also be reduced to an amine, which can further participate in a variety of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1-phenylethanone: Another azido ketone with similar reactivity but different applications due to its aromatic ring.
3-Azido-2-pentanone: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
Uniqueness
2-Butanone, 3-azido- is unique due to its balance of reactivity and stability. The presence of the azido group makes it highly reactive in cycloaddition and reduction reactions, while the butanone backbone provides stability and ease of handling .
Properties
CAS No. |
98022-59-4 |
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Molecular Formula |
C4H7N3O |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
3-azidobutan-2-one |
InChI |
InChI=1S/C4H7N3O/c1-3(4(2)8)6-7-5/h3H,1-2H3 |
InChI Key |
NRZNTCITZHGXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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